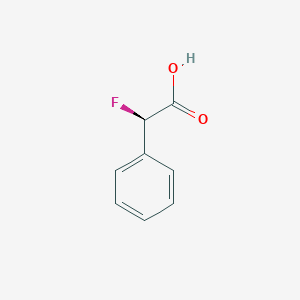

(R)-2-Fluoro-2-phenylacetic acid

Description

Significance of Alpha-Fluorinated Carboxylic Acids in Advanced Organic Synthesis

Alpha-fluorinated carboxylic acids are valuable precursors in advanced organic synthesis. The introduction of a fluorine atom can profoundly alter the properties of a molecule, including its acidity, lipophilicity, and metabolic stability. This makes them attractive motifs in medicinal chemistry and materials science. researchgate.net

Researchers have developed various methods for the synthesis of α-fluorocarboxylic acids and their derivatives. organic-chemistry.org These methods often involve the use of specialized fluorinating agents. For instance, acetyl hypofluorite, generated directly from fluorine, has been used to convert ketene (B1206846) acetals into α-fluorocarboxylic esters and acids. nih.gov This approach is notable as it circumvents common issues like elimination and rearrangement reactions often encountered in nucleophilic fluorination methods. nih.gov

Furthermore, α-fluorocarboxylic acids can serve as precursors to α-fluoroalkyl radicals under mild reaction conditions. acs.org These radicals can then participate in various chemical transformations, such as Giese-type additions, to form new carbon-carbon bonds, providing a pathway to more complex fluorinated molecules. acs.org The development of such methods highlights the ongoing efforts to expand the synthetic utility of this important class of compounds.

Importance of Stereocontrol in Synthetic Methodology

Stereocontrol is a fundamental concept in organic synthesis, focusing on the spatial arrangement of atoms within molecules. rijournals.com For chiral molecules, which are non-superimposable on their mirror images, controlling the three-dimensional structure is crucial as different stereoisomers can exhibit distinct biological activities and physical properties. rijournals.comnumberanalytics.com

Achieving stereocontrol in a chemical reaction is a primary goal of modern synthetic methodology. numberanalytics.com Strategies to achieve this include the use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.net Asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other, is another powerful approach. numberanalytics.comnumberanalytics.com These methods are essential for the efficient synthesis of enantiomerically pure compounds, which are often required in fields such as pharmaceutical development and materials science. rijournals.com The ability to selectively produce a desired stereoisomer minimizes the need for challenging separation processes and ensures the final product has the intended properties and function. researchgate.net

Properties and Synthesis of (R)-2-Fluoro-2-phenylacetic acid

This compound is a white solid with the chemical formula C₈H₇FO₂. nih.govchemspider.com Its structure features a phenyl group and a fluorine atom attached to the chiral carbon center adjacent to the carboxylic acid group.

| Property | Value |

| Molecular Formula | C₈H₇FO₂ |

| CAS Number | 63818-94-0 |

| Appearance | Solid |

The synthesis of enantiomerically enriched α-fluoro-α-arylcarboxylic acids can be achieved through various synthetic strategies. One notable method involves the use of a charge-transfer complex between a fluorinating agent and a catalyst. organic-chemistry.org This approach allows for the controlled fluorination of phenylacetic acid derivatives to yield the desired α-fluorinated products. organic-chemistry.org Additionally, palladium-catalyzed coupling reactions, such as the Suzuki coupling, have been employed to construct the phenylacetic acid framework, which can then be further functionalized. inventivapharma.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-fluoro-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPPNMLQNZHDOG-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for R 2 Fluoro 2 Phenylacetic Acid

The development of precise and efficient methods for the synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and agrochemical research. (R)-2-Fluoro-2-phenylacetic acid, a key chiral building block, is no exception. Its stereoselective synthesis has been approached through two main avenues: biocatalytic routes that harness the innate selectivity of enzymes, and traditional chemical strategies that employ chiral catalysts or auxiliaries.

Applications of R 2 Fluoro 2 Phenylacetic Acid in Contemporary Organic Synthesis

Role as a Chiral Building Block in the Construction of Complex Molecules

The enantiomerically pure nature of (R)-2-Fluoro-2-phenylacetic acid makes it an important intermediate in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. google.com Chiral fluorinated compounds are of significant interest in drug discovery due to the ability of the fluorine atom to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov

While specific examples detailing the direct incorporation of the this compound moiety into large molecular scaffolds are not extensively documented in widely available literature, its structural motif is found in various pharmaceutical agents. For instance, fluorinated phenylacetic acid derivatives are key intermediates in the synthesis of certain medications. google.com A notable example is the preparation of sitagliptin, a drug used to treat type 2 diabetes, which involves intermediates derived from fluorinated phenylacetic acids. google.com The synthesis of such complex molecules often relies on the stereochemical information embedded in chiral building blocks like this compound to control the three-dimensional arrangement of atoms in the final product.

The general strategy for utilizing such chiral building blocks involves their reaction with other molecules in a way that the stereocenter of the acid directs the formation of new stereocenters in the product, a process known as asymmetric synthesis. nih.gov This approach is fundamental to producing enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Utilization as a Chiral Derivatizing Agent (CDA) in Stereochemical Analysis

This compound and its derivatives serve as effective chiral derivatizing agents (CDAs) for the stereochemical analysis of chiral substrates, such as alcohols and amines. The underlying principle involves the reaction of the chiral acid with a chiral substrate to form a pair of diastereomers. These diastereomers possess distinct physical and spectroscopic properties, which can be differentiated and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography.

The enantiomeric excess (ee) of a chiral substrate can be determined by converting the enantiomeric mixture into a mixture of diastereomers by reaction with an enantiomerically pure chiral derivatizing agent like this compound. The fluorine atom in the acid provides a sensitive probe for ¹⁹F NMR spectroscopy. nih.govsigmaaldrich.com The resulting diastereomeric esters or amides will exhibit different ¹⁹F NMR chemical shifts, and the ratio of the integration of these signals corresponds directly to the enantiomeric ratio of the original substrate.

A derivative of this compound, (S)-2-[(R)-fluoro(phenyl)methyl]oxirane, has been developed as a versatile reagent for determining the ee of α-chiral primary and secondary amines. nih.gov This reagent reacts with the amine through a regioselective ring-opening to form diastereomeric products that are easily distinguished and quantified by ¹⁹F, ¹H, and ¹³C NMR spectroscopy, as well as by HPLC. nih.gov

Beyond determining enantiomeric purity, this compound can be used to assign the absolute configuration of chiral molecules. This is achieved by analyzing the NMR spectra of the diastereomeric derivatives. The spatial arrangement of the phenyl group and the fluorine atom in the derivatizing agent creates a distinct anisotropic magnetic environment around the chiral center of the substrate. This leads to predictable shielding or deshielding effects on the protons of the substrate, causing measurable differences in their chemical shifts (Δδ values).

A systematic study of diastereomeric esters and amides derived from the related optically pure 2-(1-naphthyl)-2-phenylacetic acids (1-NPA) has shown that the phenyl ring is primarily responsible for the shielding effect. nih.gov The mutual position of the phenyl group and the substituents of the alcohol or amine in the resulting diastereomer determines the chemical shifts. nih.gov By comparing the observed chemical shift differences to established models, the absolute configuration of the substrate can be deduced.

Derivatization Strategies for Functionalization and Transformation

The carboxylic acid functionality of this compound allows for a variety of derivatization reactions, primarily through nucleophilic acyl substitution. These transformations are not only crucial for its application as a chiral derivatizing agent but also for synthesizing other valuable chiral compounds.

This compound can be converted to its corresponding chiral esters through reaction with various alcohols. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

The synthesis of chiral esters from this compound is a valuable strategy for creating new chiral molecules with potential applications in materials science and medicinal chemistry. The resulting esters retain the stereochemical integrity of the parent acid and can serve as intermediates for further synthetic transformations.

Table 1: Representative Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| Acetic Acid | Ethanol | H₂SO₄ | Ethyl Acetate | researchgate.net |

| Benzoic Acid | Propanol | H₂SO₄ | Propyl Benzoate | researchgate.net |

| Adipic Acid | Ethanol | H₂SO₄ | Diethyl Adipate | masterorganicchemistry.com |

This table presents general examples of Fischer esterification and does not represent specific data for this compound due to the lack of specific examples in the search results.

Similar to esterification, this compound can be readily converted into chiral amides by reacting it with primary or secondary amines. The direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride, acid anhydride, or the use of coupling agents.

In a study on the synthesis of potential antifungal compounds, various benzofuranyl acetic acids were converted to amides using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in dichloromethane (B109758) (DCM). nih.gov This approach could be applied to this compound to generate a library of chiral amides. These chiral amides are important structural motifs in many biologically active compounds and can serve as precursors for the synthesis of chiral amines. google.comgoogle.com

Table 2: Representative Amidation of Carboxylic Acids

| Carboxylic Acid Derivative | Amine | Coupling Agent/Conditions | Product | Reference |

| 2-(Benzofuran-2-yl)acetic acid | 2-Amino-5-fluorophenol | EDC, DCM | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide | nih.gov |

| 2-(Benzofuran-2-yl)propanoic acid | 4-Amino-3-fluorophenol | EDC, DCM | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)propanamide | nih.gov |

This table illustrates amidation reactions of related carboxylic acids and does not represent specific data for this compound due to the absence of such data in the search results.

Synthesis of Diverse Functionally Substituted Derivatives

The strategic modification of this compound to create a diverse array of functionally substituted derivatives is a cornerstone of its application in contemporary organic synthesis. These derivatives, featuring altered electronic and steric properties, serve as valuable building blocks for new chemical entities with tailored functions. The synthetic strategies primarily focus on the functionalization of the aromatic ring, substitution at the α-carbon, and transformation of the carboxylic acid moiety.

A prevalent strategy for synthesizing aryl-substituted derivatives involves nucleophilic aromatic substitution (SNAr) reactions. nih.gov For instance, diethyl 2-fluoromalonate can be used as a precursor to generate various 2-fluoro-2-arylacetic acid derivatives. This method involves an SNAr reaction with an ortho-fluoronitrobenzene substrate, followed by decarboxylation to yield the desired arylfluoroacetic acid. This approach allows for the introduction of a range of substituents onto the phenyl ring. nih.gov

Another significant approach involves the direct fluorination or modification of pre-functionalized phenylacetic acid precursors. Patents describe processes for preparing fluorophenylacetic acids with multiple fluorine substitutions, such as 2,4,5-trifluorophenylacetic acid, often starting from the corresponding mandelic acids or substituted anilines. google.comgoogle.com These methods provide access to derivatives with modulated acidity and lipophilicity.

The table below summarizes examples of functionally substituted derivatives of 2-fluoro-2-phenylacetic acid and the methods for their synthesis.

| Derivative Name | Key Synthetic Strategy | Precursors | Reference |

| 2-Fluoro-2-(nitro-substituted phenyl)acetic acids | Nucleophilic Aromatic Substitution (SNAr) followed by decarboxylation | Diethyl 2-fluoromalonate, substituted ortho-fluoronitrobenzenes | nih.gov |

| 2,4,5-Trifluorophenylacetic acid | Reduction of the corresponding mandelic acid | 2,4,5-Trifluoromandelic acid | google.com |

| 2,3-Difluorophenylacetic acid | Diazotization of aniline (B41778) derivative followed by reaction and hydrolysis | 2,3-Difluoroaniline, vinylidene chloride | google.com |

| 3,5-Difluorophenylacetic acid | Diazotization of aniline derivative followed by reaction and hydrolysis | 3,5-Difluoroaniline, vinylidene chloride | google.com |

| 2-Chloro-2-fluoro-2-phenylacetic acid | Not detailed in search results, but represents α-carbon substitution | This compound or related precursor | |

| 2-Fluoro-2-[3-(2-hydroxyethyl)phenyl]acetic acid | Not detailed in search results, but represents phenyl ring functionalization | Phenylacetic acid precursor with a hydroxyethyl (B10761427) group | nih.gov |

Beyond substitutions on the aromatic ring, modification at the α-position introduces another level of structural diversity. The synthesis of compounds like 2-chloro-2-fluoro-2-phenylacetic acid highlights the possibility of introducing other halogens at the stereogenic center, which can further influence the molecule's chemical reactivity and biological profile.

Furthermore, the carboxylic acid group itself is a versatile handle for derivatization. Standard organic transformations can convert this compound into a wide range of esters, amides, and acyl halides. For example, esterification can be achieved by reacting the acid with an alcohol under acidic conditions or by using a coupling agent. These ester derivatives are often used to enhance cell permeability or to act as prodrugs in medicinal chemistry contexts. Similarly, amidation with various amines leads to a diverse library of amide derivatives with potential applications as enzyme inhibitors or bioactive molecules. While these are fundamental reactions for carboxylic acids, their application to this compound is crucial for expanding its utility in synthesis. ncert.nic.in

The synthesis of these diverse, functionally substituted derivatives underscores the importance of this compound as a versatile and valuable chiral building block in modern organic and medicinal chemistry.

Advanced Analytical Methods for Stereochemical Analysis of R 2 Fluoro 2 Phenylacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

NMR spectroscopy is a powerful, non-destructive tool for chiral analysis. It allows for the differentiation of enantiomers, typically after their conversion into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). gcms.czspringernature.com The resulting diastereomeric complexes exhibit distinct chemical shifts, a phenomenon known as anisochrony, enabling their quantification.

Given the presence of a fluorine atom at the stereocenter of 2-fluoro-2-phenylacetic acid, ¹⁹F-NMR spectroscopy is an exceptionally suitable and sensitive technique for determining optical purity. uni-muenchen.de The ¹⁹F nucleus possesses a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. phenomenex.com Key advantages include a wide chemical shift range (approximately 800 ppm), which minimizes the probability of signal overlap, and high sensitivity to the local electronic environment. phenomenex.comnih.gov

When a chiral auxiliary is used to derivatize the enantiomers of 2-fluoro-2-phenylacetic acid, the fluorine atoms in the resulting diastereomers become chemically non-equivalent. This leads to separate resonance signals in the ¹⁹F-NMR spectrum. The relative integration of these signals provides a direct and accurate measurement of the enantiomeric excess (ee). chromatographyonline.com For instance, 2-Fluorophenylacetic acid itself can act as a chiral derivatizing agent for other non-racemic compounds, demonstrating the utility of the fluoro-phenyl motif in ¹⁹F-NMR-based chiral analysis. sigmaaldrich.com

Table 1: Illustrative ¹⁹F-NMR Data for a Scalemic Mixture of a Fluorinated Chiral Acid Derivative This table is for illustrative purposes and represents typical data obtained in such experiments.

| Diastereomer | Chemical Shift (δ) ppm | Integration | Calculated Purity |

|---|---|---|---|

| Diastereomer 1 (from R-acid) | -165.2 | 97.5 | 95% de |

| Diastereomer 2 (from S-acid) | -165.8 | 2.5 |

de: diastereomeric excess

While ¹⁹F-NMR is highly specific, ¹H-NMR and ¹³C-NMR are also fundamental tools for studying diastereomeric anisochrony. After derivatization of the (R)- and (S)-enantiomers of 2-fluoro-2-phenylacetic acid with a single enantiomer of a chiral alcohol or amine, the resulting diastereomeric esters or amides will exhibit differences in their NMR spectra. researchgate.net

In ¹H-NMR, the protons near the newly formed diastereomeric centers will experience different magnetic environments, leading to separate signals. The difference in their chemical shifts (Δδ) allows for the determination of the diastereomeric ratio. sigmaaldrich.com

¹³C-NMR is also a valuable technique, particularly when ¹H-NMR spectra are complex due to signal overlap. capes.gov.brphenomenex.com The high spectral resolution of ¹³C-NMR often allows for the clear separation of signals from the carbon atoms of the diastereomers, providing a reliable method for quantitative enantiodiscrimination. capes.gov.br

In some cases, enantiomerically enriched mixtures of chiral compounds can exhibit signal splitting even without a chiral auxiliary, a phenomenon known as Self-Induced Diastereomeric Anisochrony (SIDA). restek.comresearchgate.net This occurs when enantiomers self-associate to form transient homo- and hetero-chiral aggregates (dimers or higher-order species) in solution, which are diastereomeric to each other and thus distinguishable by NMR. researchgate.net

The conversion of enantiomers into diastereomers for NMR analysis is achieved through derivatization.

Single Derivatization: This is the most common method, where a scalemic mixture of the analyte (e.g., 2-fluoro-2-phenylacetic acid) is reacted with one enantiomer of a chiral derivatizing agent (CDA). gcms.cz This creates a mixture of two diastereomers whose ratio, determined by NMR, directly reflects the enantiomeric composition of the original analyte. gcms.czspringernature.com A versatile reagent, (S)-2-[(R)-fluoro(phenyl)methyl]oxirane, which is structurally related to the target compound, has been used to react with amines, yielding diastereomers that can be quantified by ¹⁹F, ¹H, and ¹³C NMR. nih.gov

Double Derivatization: This method provides a more rigorous approach for assigning the absolute configuration. It involves two separate experiments: one enantiomer of the analyte is reacted with both enantiomers of the CDA. Comparing the resulting NMR spectra allows for an unambiguous assignment of the chemical shifts corresponding to each diastereomer. gcms.cz

Chiral Chromatography for Enantioseparation and Purity Assessment

Chiral chromatography is a cornerstone technique for both the analytical quantification of enantiomeric purity and the preparative separation of enantiomers. nih.gov The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov

Chiral HPLC is a widely used and highly effective method for separating the enantiomers of chiral acids like 2-fluoro-2-phenylacetic acid. nih.govrestek.com Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are among the most versatile and successful for a broad range of chiral compounds. sigmaaldrich.com Columns like Chiralpak® and Chiralcel® are frequently employed.

The separation can be performed in different modes:

Normal-Phase HPLC: Uses non-polar mobile phases, typically mixtures of alkanes (like hexane) and alcohols (like isopropanol).

Reversed-Phase HPLC: Employs polar mobile phases, such as mixtures of water or buffers and acetonitrile (B52724) or methanol. This mode is often preferred for its compatibility with mass spectrometry. sigmaaldrich.com

Polar Organic Mode: Uses polar organic solvents like acetonitrile.

The selection of the CSP and mobile phase is critical for achieving optimal separation (resolution). For acidic compounds, the pH of the mobile phase in reversed-phase mode may be adjusted to control the ionization state of the analyte and enhance chiral recognition.

Table 2: Representative Chiral HPLC Separation Parameters for a Chiral Acid This table presents typical conditions for the separation of a chiral aromatic acid on a polysaccharide-based CSP.

| Parameter | Condition |

|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Separation Factor (α) | 1.20 |

| Resolution (Rs) | 2.5 |

For volatile compounds, chiral GC offers excellent resolution and sensitivity. chromatographyonline.com Carboxylic acids like 2-fluoro-2-phenylacetic acid are generally not volatile enough for direct GC analysis and must first be converted into more volatile derivatives, such as esters (e.g., methyl or ethyl esters) or amides.

The separation is then carried out on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common and versatile CSPs for GC. gcms.czchromatographyonline.com These are cyclic oligosaccharides that form inclusion complexes with the analyte enantiomers, and differences in the stability of these diastereomeric host-guest complexes lead to their separation.

The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the temperature program are key parameters for optimizing the separation. gcms.cz

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. The kinetic resolution of racemic 2-fluoro-2-phenylacetic acid is a key strategy for obtaining the (R)-enantiomer. Lipases and dehalogenases are the primary enzymes employed for this purpose.

The mechanism of lipase-catalyzed kinetic resolution involves the enantioselective acylation or hydrolysis of a derivative of the racemic acid. In a typical process, a racemic mixture of 2-fluoro-2-phenylacetic acid is esterified, and the resulting esters are then subjected to enzymatic hydrolysis. The lipase (B570770) preferentially hydrolyzes one enantiomer, leaving the other enantiomer in excess. For instance, lipases such as those from Pseudomonas aeruginosa have been utilized in the hydrolytic kinetic resolution of esters like the p-nitrophenyl ester of 2-methyldecanoic acid, demonstrating the principle of forming a fleeting chiral oxyanion intermediate. acs.org

A notable example of a highly selective biocatalyst is the fluoroacetate (B1212596) dehalogenase FAcD (RPA1163). acs.orgrsc.org This enzyme has been shown to catalyze the defluorination of rac-2-fluoro-2-phenylacetic acid in a kinetic resolution process with an exceptionally high selectivity factor (E > 500). acs.orgacs.org The reaction proceeds via a classical SN2 mechanism, where the aspartate residue Asp-110 in the enzyme's active site acts as a nucleophile, attacking the carbon atom bearing the fluorine. acs.orgacs.org This attack leads to an inversion of configuration at the stereocenter. acs.org The enzyme exhibits a strong preference for the (S)-substrate, meaning it selectively dehalogenates (S)-2-fluoro-2-phenylacetic acid, leaving the desired (R)-2-fluoro-2-phenylacetic acid unreacted and thus resolved from the racemate. acs.orgrsc.org The high preference for the (S)-enantiomer makes this an effective method for producing the (R)-enantiomer with high enantiomeric purity. acs.org

The general mechanism for hydrolase-catalyzed kinetic resolution, which includes lipases and dehalogenases, involves the formation of a transient, chiral intermediate. acs.org In the case of lipases, a serine residue in the catalytic triad (B1167595) attacks the carbonyl group of the ester, forming a tetrahedral oxyanion. For dehalogenases like FAcD, the nucleophilic attack by an aspartate residue on the fluorinated carbon is the key step. acs.orgacs.org The stereoselectivity of the enzyme arises from the differential stability of the transition states leading to the reaction of the (R)- and (S)-enantiomers within the chiral environment of the enzyme's active site.

Quantum Chemical and Density Functional Theory (DFT) Calculations

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, as well as the energetics of reaction pathways. For this compound, quantum chemical and Density Functional Theory (DFT) calculations are instrumental in understanding its conformational preferences, reactivity, and the origins of enantioselectivity in its transformations.

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and biological behavior. Conformational analysis, aided by computational methods, helps to identify the low-energy conformations of the molecule. These studies often involve mapping the potential energy surface by systematically rotating the single bonds.

While specific, detailed conformational analyses for this compound are not extensively reported in the literature, general principles of stereoelectronic effects in fluorinated organic molecules can be applied. The gauche effect, for instance, is a well-known phenomenon where a conformation with adjacent electronegative substituents is favored. In the case of this compound, interactions between the fluorine atom, the carboxylic acid group, and the phenyl ring will dictate the most stable conformations. Hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma bond to the antibonding orbital of the C-F bond (σ -> σ*C-F), can also play a significant role in stabilizing certain conformers.

Quantum chemical calculations can quantify the energetic differences between various conformers and provide detailed information about bond lengths, bond angles, and dihedral angles. This information is crucial for understanding how the molecule fits into the active site of an enzyme.

DFT calculations are widely used to rationalize the enantioselectivity observed in enzymatic reactions. acs.org By modeling the enzyme's active site and the substrate, it is possible to calculate the energies of the transition states for the reaction of both the (R)- and (S)-enantiomers. The difference in the activation energies for the two enantiomers (ΔΔG‡) is directly related to the enantiomeric ratio (E) of the reaction.

For the kinetic resolution of rac-2-fluoro-2-phenylacetic acid by fluoroacetate dehalogenase (RPA1163), computational models can be used to understand why the (S)-enantiomer is preferentially consumed. These models typically involve a quantum mechanics/molecular mechanics (QM/MM) approach, where the active site and the substrate are treated with a high level of quantum chemical theory, while the rest of the enzyme is modeled using classical molecular mechanics. researchgate.net

The high enantioselectivity of RPA1163 for (S)-2-fluoro-2-phenylacetic acid has been a subject of such predictive modeling. rsc.org A deep learning model, EnzyKR, which is aware of chirality, has been developed to predict the outcomes of hydrolase-catalyzed kinetic resolutions. rsc.orgresearchgate.net This model successfully predicted the high enantiomeric excess for the defluorination of (S)-2-fluoro-2-phenylacetic acid by RPA1163. rsc.org Such models implicitly capture the complex interactions within the active site that lead to enantioselectivity. These interactions can include steric hindrance, hydrogen bonding, and electrostatic interactions, which collectively favor the binding and reaction of one enantiomer over the other.

The heart of understanding a chemical reaction lies in characterizing its transition state. Computational modeling allows for the detailed investigation of transition state structures and the entire reaction pathway. For the biocatalytic resolution of this compound, this involves modeling the nucleophilic attack of the enzyme's active site residue on the substrate.

The reaction pathway can be mapped by calculating the potential energy surface along the reaction coordinate. This provides a profile of the energy changes as the reactants are converted to products via the transition state. Such studies can also identify any intermediate species, such as the formation of a covalent enzyme-substrate intermediate. For instance, in the hydrolysis of fluoroacetate by FAcD, a key step is the cleavage of the C-F bond, and QM/MM calculations have been employed to study the energetics of this process. researchgate.netescholarship.org While these studies have focused on the simpler fluoroacetate, the principles can be extended to the more complex 2-fluoro-2-phenylacetic acid. The insights gained from these computational models are crucial for understanding the catalytic mechanism at a fundamental level and can guide future efforts in protein engineering to alter or improve the enzyme's activity and selectivity.

Emerging Trends and Future Research Directions

Development of Novel Asymmetric Synthetic Methodologies

The creation of a C-F stereocenter remains a significant challenge in organic synthesis. Research is actively pursuing more efficient, selective, and scalable methods for the asymmetric synthesis of compounds like (R)-2-Fluoro-2-phenylacetic acid.

Key areas of development include transition metal catalysis, organocatalysis, and phase-transfer catalysis. mdpi.com Transition metal complexes, particularly those involving palladium, iridium, and nickel, have been successfully used to catalyze enantioselective fluorinations of various substrates. mdpi.comnih.gov For instance, Sodeoka and co-workers developed a method for the enantioselective fluorination of β-ketoesters using a chiral palladium complex, achieving high enantioselectivity. nih.gov

Organocatalysis has emerged as a powerful, metal-free alternative. Chiral amines, thioureas, and phosphoric acids are used to activate substrates towards enantioselective fluorination. nih.govmdpi.com A notable approach involves the α-fluorination of carboxylic acids catalyzed by planar chiral isothiourea catalysts, which allows for the direct and highly stereoselective synthesis of α-fluoroesters under mild conditions. mdpi.com Similarly, chiral anion phase-transfer catalysis has been employed for the fluorocyclization of benzothiophenes, yielding products with high optical purity. mdpi.com These methods represent a move towards more sustainable and versatile synthetic strategies. mdpi.com

Table 1: Comparison of Selected Asymmetric Fluorination Methodologies

| Catalytic System | Substrate Type | Fluorinating Agent | Key Findings / Results | Reference |

|---|---|---|---|---|

| Chiral Palladium Complex | β-Ketoesters | N-Fluorobenzenesulfonimide (NFSI) | High enantioselectivity (up to 91% ee) for cyclic and acyclic substrates. | nih.gov |

| Chiral Isothiourea Catalyst | Carboxylic Acids (e.g., Phenylacetic acid) | N-Fluorobenzenesulfonimide (NFSI) | Yields up to 85% and enantioselectivities up to 99% ee for α-fluoroesters. | mdpi.com |

| Chiral Anion Phase-Transfer Catalyst | Benzothiophenes | Selectfluor | Fluorocyclization products obtained in high optical purity and good yield. | mdpi.com |

| Cinchona Alkaloid Derivative | Branched Aldehydes | N-Fluorobenzenesulfonimide (NFSI) | Formation of α-fluorinated aldehydes with a quaternary stereocenter (up to 66% ee). | nih.gov |

Future work will likely focus on expanding the substrate scope of these catalytic systems, reducing catalyst loading, and developing methods that utilize more benign and economical fluorinating agents.

Expanding the Scope and Efficiency of Chiral Derivatizing Agents

The accurate determination of enantiomeric purity is critical. While chiral chromatography, particularly HPLC, has become a standard technique, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) offers a powerful and often complementary method. wikipedia.org A CDA converts a pair of enantiomers into a pair of diastereomers, which can then be distinguished by NMR due to their different spectral properties. wikipedia.orgnih.gov

For fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and wide chemical shift range. The development of CDAs specifically designed for fluorinated analytes is an active area of research. Historically, agents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) were popular, but newer agents are being designed for superior performance. wikipedia.org For example, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) has been shown to be a superior CDA for determining the enantiomeric excess of primary alcohols compared to Mosher's acid. wikipedia.org

A recent trend involves the development of separation-free chiral analysis platforms. Researchers have designed ¹⁹F-labeled chiral aluminum complexes that act as chiral solvating agents. chemeurope.com When a chiral analyte binds to these complexes, it produces distinct and well-resolved ¹⁹F NMR signals for each enantiomer, creating a chromatogram-like output without the need for physical separation. chemeurope.com This approach is rapid, requires minimal sample, and can even be used to analyze complex mixtures or crude reaction products. chemeurope.com

Table 2: Examples of Chiral Derivatizing and Solvating Agents for NMR Analysis

| Agent | Type | Typical Analyte | Mechanism | Reference |

|---|---|---|---|---|

| Mosher's acid (MTPA) | Chiral Derivatizing Agent (CDA) | Alcohols, Amines | Covalent bond formation to create diastereomeric esters/amides for NMR analysis. | wikipedia.org |

| α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) | Chiral Derivatizing Agent (CDA) | Primary Alcohols | Shown to be a superior CDA to Mosher's acid for determining enantiomeric excess. | wikipedia.org |

| 2-Fluorophenylacetic acid | Chiral Derivatizing Agent (CDA) | Chiral, nonracemic compounds | Used for determination of enantiomeric composition by ¹⁹F NMR spectroscopy. | sigmaaldrich.com |

| ¹⁹F-labeled Chiral Aluminum Complexes | Chiral Solvating Agent (CSA) | Alcohols, Ethers, Amides | Reversible binding produces distinct ¹⁹F NMR signals for each enantiomer, enabling separation-free analysis. | chemeurope.com |

Future efforts will aim to broaden the library of these advanced agents to cover a wider range of functional groups and to enhance the sensitivity and resolving power of NMR-based chiral analysis.

Advanced Computational Tools for Fluorine-Containing Chiral Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorine-containing chiral molecules. The unique stereoelectronic properties of fluorine, such as the gauche effect observed in 1,2-difluoroethane, can be rationalized and predicted using high-level calculations. nih.gov These theoretical insights are crucial for the rational design of new catalysts, ligands, and drug candidates.

One of the primary challenges in simulating fluorinated systems is the development of accurate force fields for molecular mechanics and dynamics simulations. nih.gov Standard force fields often fail to correctly model the subtle electronic effects of fluorine. Consequently, significant effort is being directed toward creating customized parameters for fluorinated ligands to improve the accuracy of methods like molecular docking and free energy calculations. nih.gov

Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to investigate reaction mechanisms and predict the stability of intermediates and transition states in asymmetric fluorination reactions. nih.gov For example, computational studies on chiral epoxide radicals have explored the high inversion barriers for radicals substituted with fluorine, suggesting that such chiral radicals will racemize slowly. acs.org This information is vital for designing stereoselective radical reactions. Furthermore, computational analysis helps in understanding noncovalent interactions, such as hydrogen bonds involving fluorine (e.g., C-H···F), which play a critical role in molecular recognition and the stabilization of protein-ligand complexes. nih.govnih.gov

Table 3: Application of Computational Tools in Fluorine Chemistry

| Computational Method | Area of Application | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structure & Interaction Analysis | Predicts stable conformers and analyzes noncovalent interactions (e.g., O-H···N, C-H···F) in fluorinated clusters. | nih.gov |

| G4 and W1BD Methodology | Reaction Mechanisms | Calculates reaction barriers for processes like ring-opening and inversion in chiral radicals containing fluorine. | acs.org |

| Molecular Dynamics (MD) Simulations | Protein-Ligand Binding | Requires accurate force fields to model fluorine's effect on binding energies, water networks, and entropic contributions. | nih.gov |

| NCI (Noncovalent Interactions) Analysis | Visualization of Interactions | Allows visualization and assessment of attractive and repulsive interactions that stabilize molecular structures. | nih.gov |

The future of this field lies in the synergy between computational predictions and experimental validation. The development of machine learning and artificial intelligence models trained on experimental and computational data will likely accelerate the discovery of new catalysts and the design of fluorinated molecules with tailored properties.

Q & A

Basic: What are the standard synthetic protocols for (R)-2-fluoro-2-phenylacetic acid, and how do reaction conditions influence enantiomeric purity?

Answer:

The synthesis typically employs enzymatic resolution or chemoenzymatic methods. For example, nitrilase-catalyzed hydrolysis of racemic precursors (e.g., 2-fluoro-2-phenylacetonitrile) under mild conditions (pH 8, 37°C, 3 hours) achieves high enantioselectivity for the (R)-enantiomer . Alternatively, FAcD (fluorinated acetohydroxyacid dehydratase) catalyzes asymmetric defluorination of (RS)-2-fluoro-2-phenylacetic acid derivatives, yielding (R)-configurations with >90% enantiomeric excess (ee) when optimized at pH 7.5 and 25°C . Key factors include:

- Catalyst selection : Nitrilase variants with substrate-specific binding pockets enhance stereoselectivity .

- pH and temperature : Deviations from pH 8–10 or temperatures >40°C reduce enzyme activity and ee .

- Reaction monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity at each step .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of nitrilases for this compound synthesis?

Answer:

Discrepancies often arise from differences in enzyme sources, substrate concentrations, or assay conditions. For instance, Pseudomonas fluorescens nitrilase achieves 85% ee under aqueous conditions, while Alcaligenes sp. nitrilase requires co-solvents (e.g., 10% methanol) for comparable results . To reconcile

- Standardize assays : Use fixed substrate/enzyme ratios (e.g., 1:10 w/w) and buffer systems (e.g., 50 mM Tris-HCl, pH 8).

- Kinetic analysis : Calculate values to compare intrinsic enzyme efficiency .

- Structural studies : Perform X-ray crystallography or molecular docking to identify active-site residues critical for fluorinated substrate recognition .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralcel OD-R) with UV detection at 254 nm .

- NMR spectroscopy : -NMR distinguishes fluorinated regioisomers (δ = -120 to -140 ppm for C-F bonds) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M-H]⁻ at m/z 168.03) and fragmentation patterns .

Advanced: How can computational modeling guide the design of enantioselective catalysts for this compound?

Answer:

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) models predict enzyme-substrate interactions. For example:

- Docking studies : Identify binding poses of 2-fluoro-2-phenylacetonitrile in nitrilase active sites, highlighting steric clashes with non-optimal enantiomers .

- Transition-state analysis : QM/MM reveals energy barriers for fluorination steps, guiding mutagenesis (e.g., substituting Tyr137 with smaller residues to accommodate fluorine) .

- Machine learning : Train models on existing nitrilase activity data to predict novel enzyme variants with improved stereoselectivity .

Basic: What are the common pitfalls in scaling up enzymatic synthesis of this compound?

Answer:

- Substrate inhibition : High concentrations (>100 mM) of 2-fluoro-2-phenylacetonitrile reduce nitrilase activity by 40% . Mitigate via fed-batch addition.

- Product inhibition : Accumulated (R)-acid (≥50 mM) stalls reactions. Use in-situ product removal (e.g., ion-exchange resins) .

- Enzyme stability : Immobilize nitrilase on epoxy-activated resins to retain >80% activity after 10 cycles .

Advanced: How does fluorine substitution at the α-carbon influence the compound’s reactivity in peptide coupling or organocatalytic applications?

Answer:

The electron-withdrawing fluorine increases acidity of the α-proton (), enhancing its utility in:

- Peptide synthesis : Facilitates racemization-free coupling via Fmoc-SPPS (solid-phase peptide synthesis) using HATU/DIPEA activation .

- Organocatalysis : Stabilizes enolate intermediates in asymmetric aldol reactions (e.g., 90% ee with cinchona alkaloid catalysts) .

- Metabolic stability : Fluorine reduces susceptibility to enzymatic degradation in vivo, making it a candidate for prodrug design .

Basic: How can researchers validate the enantiopurity of this compound if chiral columns are unavailable?

Answer:

- Derivatization : Convert to diastereomers using (S)-1-phenylethylamine, then analyze via reverse-phase HPLC .

- Optical rotation : Compare specific rotation () with literature values (e.g., +15.6° for (R)-enantiomer in ethanol) .

- X-ray crystallography : Resolve absolute configuration using single crystals grown from ethanol/water .

Advanced: What strategies improve the stability of this compound under physiological conditions for biomedical studies?

Answer:

- pH adjustment : Store at pH 5–6 to minimize hydrolysis (t½ > 48 hours at 37°C) .

- Lyophilization : Formulate with trehalose (1:1 w/w) to prevent degradation during freeze-drying .

- Prodrug design : Synthesize methyl esters or amides (e.g., (R)-2-fluoro-2-phenylacetamide) for enhanced stability in plasma .

Basic: What are the key differences in synthetic routes for this compound versus its non-fluorinated analog?

Answer:

- Catalyst requirements : Fluorination mandates enantioselective catalysts (e.g., FAcD) to overcome steric and electronic effects .

- Reaction kinetics : Fluorine’s electronegativity slows nucleophilic attack, requiring longer reaction times (6 vs. 3 hours for phenylacetic acid) .

- Purification challenges : Fluorinated byproducts (e.g., 2-hydroxy-2-phenylacetic acid) necessitate dual-column chromatography .

Advanced: How can structure-activity relationship (SAR) studies of this compound derivatives inform drug discovery?

Answer:

- Substituent screening : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl para-position to enhance binding to serine hydrolases .

- Bioisosteric replacement : Substitute fluorine with -CF₃ or -CN to modulate lipophilicity (logP) and target engagement .

- In vivo profiling : Assess pharmacokinetics in rodent models using LC-MS/MS to quantify brain permeability (e.g., 0.8 ng/g after 2 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.